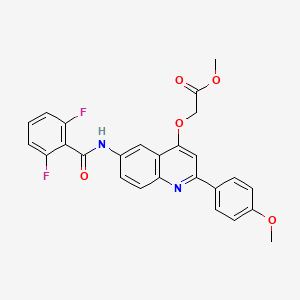
Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H20F2N2O5 and its molecular weight is 478.452. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Characterization
Quinoline derivatives, such as those synthesized in the study by Saeed et al. (2014), have been explored for their potential in creating novel compounds with varied applications. The synthesis of these compounds often involves reactions with other organic compounds to yield products with potential biological and chemical utility Saeed, A., Abbas, N., Ibrar, A., & Bolte, M. (2014).
Psycho- and Neurotropic Profiling
Compounds related to quinolines have been evaluated for their psycho- and neurotropic effects. Podolsky et al. (2017) investigated the properties of novel quinolin-4-ones, revealing potential sedative and anti-amnesic activities, which could imply applications in neurological research or drug development Podolsky, I., Shtrygol’, S., & Zubkov, V. O. (2017).
Anticancer Activity
The synthesis and evaluation of quinoline analogs for their anticancer activity highlight the potential therapeutic applications of such compounds. Chen et al. (2011) explored the structure-activity relationships of quinolin-4-one derivatives, identifying promising candidates for further study as anticancer agents Chen, C.-T., Hsu, M.-H., Cheng, Y.-Y., Liu, C.-Y., Chou, L.-C., Huang, L.-J., Wu, T.-S., Yang, X., Lee, K., & Kuo, S. (2011).
Fluorescent Labeling and Analysis
Quinoline derivatives can also serve as fluorescent labeling agents, as demonstrated by Hirano et al. (2004), who developed a novel fluorophore with strong fluorescence in a wide pH range. Such compounds have applications in biomedical analysis and fluorescent labeling Hirano, J., Hamase, K., Fukuda, H., Tomita, T., & Zaitsu, K. (2004).
Corrosion Inhibition
Quinoline derivatives, including those with complex substituents, have been investigated for their potential as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications. Zarrouk et al. (2014) conducted a study on quinoxalines, a class related to quinolines, to understand their efficacy as corrosion inhibitors Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Al-Deyab, S. (2014).
Eigenschaften
IUPAC Name |
methyl 2-[6-[(2,6-difluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O5/c1-33-17-9-6-15(7-10-17)22-13-23(35-14-24(31)34-2)18-12-16(8-11-21(18)30-22)29-26(32)25-19(27)4-3-5-20(25)28/h3-13H,14H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNUPMLJVWELGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C(=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

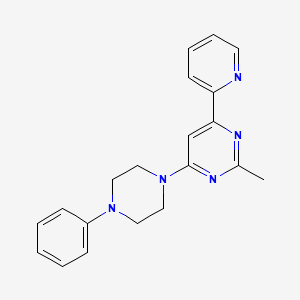
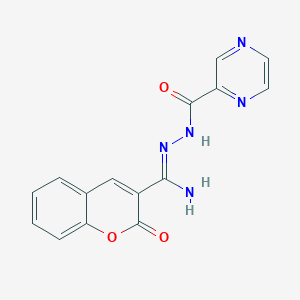

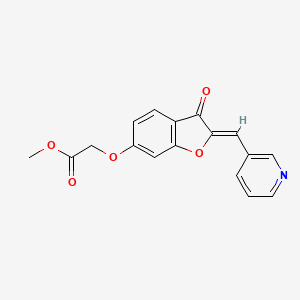
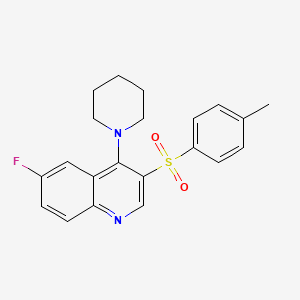
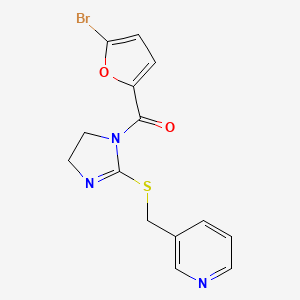
![Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide](/img/structure/B2535368.png)
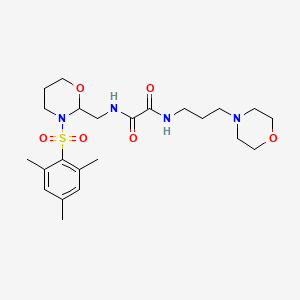
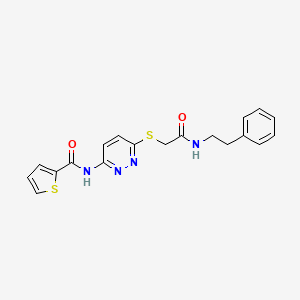
![N-[[4-[4-Ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2535372.png)
![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)